Diphenyl(pyrrolidin-3-yl)acetonitrile

Description

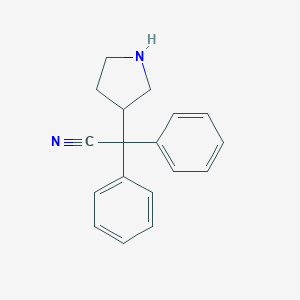

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenyl-2-pyrrolidin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQVYYRHEMSRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545498 | |

| Record name | Diphenyl(pyrrolidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103887-39-4 | |

| Record name | Diphenyl(pyrrolidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of Diphenyl Pyrrolidin 3 Yl Acetonitrile

Investigation of Oxidation Processes

The oxidation of Diphenyl(pyrrolidin-3-yl)acetonitrile can be directed at either the pyrrolidine (B122466) ring or the diphenylacetonitrile (B117805) unit, depending on the oxidizing agent and reaction conditions employed.

Role of Specific Oxidizing Agents and Reaction Conditions

Various oxidizing agents can be utilized to effect different transformations on the molecule. Strong oxidants are capable of more extensive oxidative changes, while milder reagents may allow for more selective modifications. The choice of solvent, temperature, and pH can also significantly influence the reaction pathway and product distribution. For instance, certain acids like nitric acid and sulfuric acid can act as strong oxidizing agents. solubilityofthings.com Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent, particularly in acidic solutions. solubilityofthings.com

Oxidative Transformations of the Pyrrolidine and Diphenylacetonitrile Units

The pyrrolidine ring is susceptible to oxidation, which can lead to several products. For instance, the thermal oxidation of pyrrolidine can result in the formation of 2-pyrrolidone. masterorganicchemistry.com In the context of more complex molecules, such as the drug Daclatasvir which contains a pyrrolidine moiety, metabolic oxidation has been shown to occur at the delta-position of the pyrrolidine ring, leading to ring-opening to form an aminoaldehyde intermediate. masterorganicchemistry.com N-acylpyrrolidines can be oxidized to the corresponding pyrrolidin-2-ones using reagents like iron(II)-hydrogen peroxide. mdpi.com

The diphenylacetonitrile portion of the molecule also presents sites for oxidation. While the nitrile group is generally resistant to oxidation, the benzylic carbon atom, being adjacent to two phenyl groups, could potentially be a target for oxidation under certain conditions. However, the oxidation of the pyrrolidine ring is generally more facile.

Table 1: Representative Oxidation Reactions

| Oxidizing Agent | Potential Product(s) | Plausible Reaction Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Diphenyl(2-oxopyrrolidin-3-yl)acetonitrile | Acidic medium, controlled temperature |

| Hydrogen Peroxide (H₂O₂) / Iron(II) salt | Diphenyl(2-oxopyrrolidin-3-yl)acetonitrile | Aqueous acetonitrile (B52724) |

| Nitric Acid (HNO₃) | Complex mixture of oxidized and nitrated products | Concentrated acid, elevated temperature |

| Air (Thermal Oxidation) | Diphenyl(pyrrolidin-2-one-3-yl)acetonitrile and other polymeric materials | High temperature, prolonged reaction time |

Analysis of Reduction Chemistry

The primary site for reduction in this compound is the nitrile group, which can be selectively reduced to a primary amine.

Selective Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. researchgate.netgacariyalur.ac.intamu.edulibretexts.org

Catalytic hydrogenation is another effective method for nitrile reduction. This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. researchgate.net The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield of the primary amine.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. researchgate.net However, its reactivity can be enhanced by the addition of catalysts such as cobalt(II) chloride (CoCl₂) or iron salts, allowing for the reduction of nitriles to primary amines under milder conditions. libretexts.orglibretexts.org A combination of sodium borohydride and lithium borohydride has also been shown to be effective. nih.gov

Reductive Transformations of Other Functional Groups

The other functional groups in this compound, namely the pyrrolidine ring and the phenyl groups, are generally stable under the conditions used for nitrile reduction. The aromatic rings require more forcing conditions for reduction, such as high-pressure hydrogenation, which would also reduce the nitrile group. The pyrrolidine ring is already saturated and therefore resistant to reduction. This selectivity allows for the specific transformation of the nitrile group into a primary amine without affecting the rest of the molecule.

Table 2: Representative Reduction Reactions of the Nitrile Group

| Reducing Agent | Product | Typical Reaction Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Diphenyl-2-(pyrrolidin-3-yl)ethan-1-amine | Diethyl ether or THF, followed by aqueous/acidic workup |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | 2,2-Diphenyl-2-(pyrrolidin-3-yl)ethan-1-amine | Elevated pressure and temperature, alcoholic solvent |

| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | 2,2-Diphenyl-2-(pyrrolidin-3-yl)ethan-1-amine | Alcoholic solvent, ambient temperature |

| Borane-Tetrahydrofuran Complex (BH₃-THF) | 2,2-Diphenyl-2-(pyrrolidin-3-yl)ethan-1-amine | THF, heating |

Exploration of Nucleophilic and Electrophilic Substitution Reactions

This compound possesses multiple sites for both nucleophilic and electrophilic substitution reactions.

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can undergo reactions with various electrophiles. For example, it can be alkylated or acylated. The use of a base may be required to deprotonate the secondary amine, enhancing its nucleophilicity.

The carbon atom alpha to the nitrile group is weakly acidic due to the electron-withdrawing nature of the nitrile and the stabilization of the resulting carbanion by the adjacent phenyl groups. libretexts.org This allows for deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium amide, to form an enolate-like anion. libretexts.orgpressbooks.pubyoutube.com This nucleophilic anion can then react with electrophiles, such as alkyl halides, in an Sₙ2-type reaction to form a new carbon-carbon bond at the alpha position. libretexts.orgpressbooks.pubyoutube.com

The phenyl rings of the diphenylacetonitrile moiety are susceptible to electrophilic aromatic substitution. The diphenylmethyl group is generally considered an ortho, para-directing group. Therefore, reactions such as nitration (with nitric acid and sulfuric acid) or halogenation (with a halogen and a Lewis acid catalyst) would be expected to yield ortho- and para-substituted products on one or both of the phenyl rings. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Representative Substitution Reactions

| Reaction Type | Reagents | Potential Product(s) | Plausible Reaction Conditions |

|---|---|---|---|

| N-Alkylation of Pyrrolidine | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Diphenyl(1-methylpyrrolidin-3-yl)acetonitrile | Polar aprotic solvent (e.g., DMF, Acetonitrile) |

| α-Alkylation of Nitrile | Strong base (e.g., LDA), Alkyl halide (e.g., CH₃CH₂Br) | 2,2-Diphenyl-2-(pyrrolidin-3-yl)butanenitrile | Anhydrous THF, low temperature (-78 °C) |

| Electrophilic Aromatic Nitration | HNO₃, H₂SO₄ | (4-Nitrophenyl)(phenyl)(pyrrolidin-3-yl)acetonitrile and (2-Nitrophenyl)(phenyl)(pyrrolidin-3-yl)acetonitrile | Cold (0-10 °C) |

| Electrophilic Aromatic Bromination | Br₂, FeBr₃ | (4-Bromophenyl)(phenyl)(pyrrolidin-3-yl)acetonitrile and (2-Bromophenyl)(phenyl)(pyrrolidin-3-yl)acetonitrile | Anhydrous conditions |

Hydrolysis of the Nitrile Group: Formation of Amides and Carboxylic Acids

The hydrolysis of the nitrile functional group in this compound is a critical transformation, primarily utilized to produce the corresponding amide, which is a direct precursor to Darifenacin. This conversion can be modulated to yield either the amide or the fully hydrolyzed carboxylic acid, depending on the reaction conditions.

The conversion of nitriles to amides or carboxylic acids is a classic transformation in organic synthesis, typically achieved under acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through a two-step process, initially forming an amide intermediate which can then be further hydrolyzed to a carboxylic acid. libretexts.orgacs.org

In the context of this compound, particularly in the synthesis of Darifenacin, controlled hydrolysis to the amide is the desired pathway. Patents detailing the synthesis of Darifenacin describe specific methods to achieve this transformation. One prominent method involves the use of concentrated sulfuric acid. For instance, (3S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine is treated with sulfuric acid to yield 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide, which is then isolated, often as a tartrate salt. google.com This technique highlights a common industrial strategy where strong acid is used, but the reaction is carefully controlled to favor the formation of the amide over the carboxylic acid.

The general challenge in nitrile hydrolysis is preventing the reaction from proceeding to the carboxylic acid, as amides are also susceptible to hydrolysis under the same conditions. acs.org Milder conditions, such as using hydrogen peroxide in an alkaline solution, are known to favor amide formation, though specific applications to this compound are not widely documented in public literature outside of patent-disclosed methods. google.com

The outcome of the hydrolysis of this compound is highly dependent on the specific reaction conditions employed, such as the nature of the catalyst (acid or base), temperature, and reaction time.

Acid-Catalyzed Hydrolysis : Strong acids like sulfuric acid or hydrochloric acid are commonly used. acs.orgmasterorganicchemistry.com The reaction begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. libretexts.org To stop the reaction at the amide stage, conditions must be carefully managed. A patent for Darifenacin synthesis specifies the use of 95% sulfuric acid to hydrolyze the nitrile group of a related intermediate, 3-(S)-(cyanodiphenylmethyl)-l-[2-(2,3-dihydro benzofuran-5-yl)ethyl] pyrrolidine, to the corresponding amide. google.com Harsher conditions, such as prolonged heating or higher water concentration, would likely lead to the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis : While less detailed in the specific context of this compound, base-catalyzed hydrolysis is a general method for nitrile conversion. chemistrysteps.com A strong nucleophile, such as a hydroxide (B78521) ion, attacks the electrophilic carbon of the nitrile. chemistrysteps.com Milder basic conditions can sometimes favor the isolation of the amide, whereas more vigorous conditions (e.g., higher temperatures) will drive the reaction to the carboxylate salt. nih.gov

The table below summarizes representative conditions for the hydrolysis of this compound derivatives as described in synthetic procedures for Darifenacin.

| Starting Material | Reagent | Product | Reference |

| (3S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine | Sulfuric Acid | 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide | google.com |

| 3-(S)-(cyanodiphenylmethyl)-l-[2-(2,3-dihydro benzofuran-5-yl)ethyl] pyrrolidine | 95% Sulfuric Acid | (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide (Darifenacin) | google.com |

| (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile or its salt | Hydrolysis | Darifenacin (after subsequent alkylation) | google.com |

Radical Mechanisms in Reactions Involving the Compound

While ionic pathways dominate the described chemistry of this compound, its structure contains moieties that could potentially engage in radical reactions. The benzylic carbon, substituted with two phenyl groups and a nitrile, and the pyrrolidine ring itself, are both sites where radical intermediates could be generated.

The generation of radicals from precursors like this compound can be envisioned through several modern synthetic methods, often involving photoredox catalysis or other radical initiators. acs.orgnih.gov

Benzylic Radical Formation : The carbon atom bearing the two phenyl rings and the nitrile group is a tertiary benzylic position. The resulting radical would be highly stabilized by resonance delocalization over the two aromatic rings. Such stabilized radicals can be formed through hydrogen atom transfer (HAT) from the C-H bond.

Pyrrolidine-based Radicals : Radicals can also be generated on the pyrrolidine ring. Nitrogen-centered radicals can be formed from the secondary amine via single-electron transfer (SET) oxidation. mdpi.com Alternatively, α-amino radicals (on the carbon adjacent to the nitrogen) can be generated, which are valuable intermediates for C-C bond formation. organic-chemistry.org These radicals can be produced under various conditions, including visible-light photoredox catalysis. organic-chemistry.org

The reactivity of these radical intermediates would be diverse. A benzylic radical could be trapped by various radical acceptors or participate in coupling reactions. A nitrogen-centered radical on the pyrrolidine ring could lead to intramolecular cyclization if a suitable acceptor moiety is present.

Although specific studies on the radical cyclization and coupling of this compound are not prominent in the literature, the reactivity of related systems provides a basis for predicting potential transformations.

Radical Cyclization : The field of radical cyclization is extensive. For instance, iminyl radicals generated from precursors can undergo intramolecular cyclization with suitably positioned C=C bonds to form pyrroline (B1223166) derivatives. nih.gov A hypothetical scenario for this compound could involve the generation of a radical on the pyrrolidine ring or the nitrogen atom, which could then, if appropriately substituted, undergo intramolecular cyclization. For example, radical cyclizations of N-substituted pyrroles are known to produce complex heterocyclic systems. nih.gov Furthermore, radical additions to the pyrrolidine ring have been used to create functionalized products. nih.gov

Radical Coupling : Radical-radical coupling is a fundamental termination step in radical chain reactions where two radical species combine. youtube.com More synthetically useful are cross-coupling reactions where a generated radical couples with another molecule. youtube.com For example, a benzylic radical generated from the diphenylacetonitrile moiety could potentially couple with other radical species present in the reaction mixture. There is growing interest in photoredox-catalyzed methods that enable the coupling of radical intermediates to form complex molecules, including multi-substituted N-heterocycles. rsc.orgnih.gov Such methods could theoretically be applied to couple a radical derived from this compound with other molecular fragments.

The table below outlines potential radical reactions based on the known reactivity of similar structural motifs.

| Radical Type | Generation Method (Hypothetical) | Potential Subsequent Reaction | Relevant Precedent/Analogy |

| Benzylic Radical | Hydrogen Atom Transfer (HAT) | Radical-Radical Coupling | nih.govyoutube.com |

| Nitrogen-Centered Radical | Single Electron Transfer (SET) Oxidation | Intramolecular Cyclization | nih.govmdpi.com |

| α-Amino Radical | Photoredox Catalysis | Intermolecular Addition | organic-chemistry.org |

Advanced Mechanistic Studies and Computational Chemistry of Diphenyl Pyrrolidin 3 Yl Acetonitrile Transformations

Experimental Elucidation of Reaction Mechanisms

Experimental studies are crucial for providing tangible evidence of reaction mechanisms. For a molecule like Diphenyl(pyrrolidin-3-yl)acetonitrile, which serves as a key intermediate in the synthesis of pharmacologically active compounds such as Darifenacin, a thorough understanding of its reaction kinetics and intermediates is paramount for process optimization and control.

Kinetic Isotope Effects and Reaction Order Analysis

Kinetic studies offer profound insights into the rate-determining steps of a reaction and the composition of the transition state. The reaction order with respect to the reactants can be determined by systematically varying their concentrations and observing the effect on the reaction rate.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing bond-breaking or bond-forming steps involving a particular atom. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A primary KIE (kH/kD > 1) typically indicates that the bond to the isotopically labeled atom is broken in the rate-determining step. For the transformations of this compound, deuterating specific positions, such as the C-H bond adjacent to the nitrile group or the N-H bond of the pyrrolidine (B122466) ring, could reveal their involvement in the transition state.

Hypothetical Data on Reaction Order and KIE for an N-Alkylation Reaction:

Table 1: Hypothetical Kinetic Data for N-Alkylation of this compound| Experiment | [this compound] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) | Reaction Order | kH/kD |

|---|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ | 1 | 1.02 |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ | 1 | 1.02 |

| 3 | 0.1 | 0.2 | 2.5 x 10⁻⁴ | 1 | 1.02 |

This table illustrates a hypothetical scenario where the reaction is first order in both reactants. The negligible KIE suggests the N-H bond is not broken in the rate-determining step.

Intermediate Identification and Trapping Experiments

Many reactions proceed through transient intermediates that are not observable in the final product mixture. Identifying these species is key to confirming a proposed reaction pathway. Techniques such as low-temperature NMR or mass spectrometry can sometimes directly detect stable intermediates.

Trapping Experiments: In cases where intermediates are too reactive for direct detection, trapping experiments can be employed. This involves introducing a "trapping agent" that rapidly and irreversibly reacts with the intermediate to form a stable, characterizable product. For instance, in a reaction proposed to proceed via an iminium ion intermediate formed from this compound, a nucleophilic trapping agent could be used to intercept and identify this transient species.

Theoretical and Computational Investigations

Computational chemistry provides a powerful lens to visualize and quantify the energetic landscapes of chemical reactions, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a standard tool for investigating organic reaction mechanisms. researchgate.netscirp.org By calculating the electronic structure and energy of molecules, DFT can map out the entire potential energy surface of a reaction. This allows for the identification of transition state structures, the calculation of activation energies, and the determination of reaction thermodynamics. For a transformation of this compound, DFT could be used to compare the feasibility of different proposed pathways, such as SN2 versus a stepwise mechanism involving a charged intermediate.

Hypothetical DFT Energy Profile:

Table 2: Hypothetical DFT-Calculated Energies for a Reaction Pathway| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 (TS2) | +10.8 |

| Products | -20.1 |

This table represents a hypothetical two-step reaction mechanism, with the first step being rate-determining.

Application of Molecular Electron Density Theory (MEDT) for Bonding Analysis

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. mdpi.com MEDT analyzes the changes in electron density along a reaction coordinate to provide a detailed picture of bond formation and cleavage. Analysis of the conceptual DFT descriptors such as electrophilicity and nucleophilicity allows for the prediction of the flow of electron density between reacting species. mdpi.com In the context of this compound reacting with an electrophile, MEDT could precisely characterize the nucleophilic character of the pyrrolidine nitrogen and predict the regioselectivity of the reaction.

Utilization of Bonding Evolution Theory (BET) for Mechanistic Insights

Bonding Evolution Theory (BET), often used in conjunction with MEDT, provides a topological analysis of the electron localization function (ELF). This allows for a detailed description of the sequential changes in bonding during a chemical reaction. BET can pinpoint the exact moment of bond formation and breaking, providing a clear, visual sequence of the transformation. For a reaction involving the nitrile group of this compound, BET could elucidate the precise mechanism of its transformation, for example, in a hydrolysis reaction, by showing the sequence of C-O bond formation and C≡N triple bond reduction.

Therefore, it is not possible to generate an article on "" with a subsection on "Computational Modeling of Stereoselectivity and Regioselectivity" that is based on existing, verifiable research findings.

To provide an accurate and scientifically sound article, it is imperative to rely on published data. Without such data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of a professional and authoritative scientific article.

Further research in the field of computational chemistry may, in the future, investigate the reaction mechanisms of this particular compound, at which point a detailed analysis as requested could be compiled.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

Diphenyl(pyrrolidin-3-yl)acetonitrile serves as a highly valuable intermediate in the multi-step synthesis of more complex organic molecules. Its utility stems from the ability of its constituent parts—the pyrrolidine (B122466) ring and the diphenylacetonitrile (B117805) moiety—to undergo selective chemical modifications. The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation, N-acylation, or participation in condensation reactions, allowing for the introduction of a wide array of substituents. This versatility is crucial for building molecular diversity and tailoring the properties of the final target molecules.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to afford ketones. These transformations open up pathways to a variety of molecular scaffolds. The diphenylmethyl group, while sterically demanding, provides a stable, lipophilic core that can influence the conformational preferences and biological activity of the resulting molecules. The strategic combination of these reactive sites makes this compound a key building block for accessing intricate molecular architectures that would be challenging to synthesize through other routes.

Precursor in the Convergent Synthesis of Nitrogen-Containing Heterocycles

Convergent synthesis, a strategy that involves the separate synthesis of fragments of a target molecule followed by their assembly, benefits significantly from precursors like this compound. This compound can act as a central scaffold to which other pre-synthesized fragments are attached. For instance, the pyrrolidine nitrogen can be coupled with a variety of side chains or cyclic fragments, while the nitrile group can be elaborated into a different heterocyclic system.

Research has demonstrated the utility of related 3-substituted pyrrolidines in the construction of bicyclic and polycyclic nitrogen-containing heterocycles. The inherent stereochemistry of the pyrrolidine ring can also be leveraged to control the three-dimensional arrangement of the final product, a critical aspect in the synthesis of biologically active compounds. The diphenylacetonitrile portion of the molecule can participate in intramolecular cyclization reactions, particularly after modification of the nitrile group, to form fused ring systems. This approach allows for the efficient and controlled assembly of complex heterocyclic frameworks that are prevalent in medicinal chemistry and natural product synthesis.

Utilization in the Synthesis of Scaffolds for Chemical Biology Probes

The development of chemical biology probes requires scaffolds that can be readily modified with reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement. This compound provides a robust framework for the synthesis of such probes. The pyrrolidine nitrogen is an ideal handle for the introduction of linkers and reporter tags without significantly altering the core structure of the molecule.

The diphenylmethyl group can serve as a recognition element for specific protein binding pockets, particularly those with hydrophobic characteristics. The nitrile group, or its derivatives, can be employed as a warhead for covalent modification of biological targets or as a polar interaction site. The ability to systematically modify each part of the this compound scaffold allows for the generation of a library of chemical probes with varying properties, which can be used to investigate biological processes and identify new therapeutic targets.

Exploration in Polymer and Materials Science for Nitrile-Derived Architectures

The unique chemical functionalities of this compound have prompted its exploration in the realm of polymer and materials science. The nitrile group, in particular, is a versatile precursor for the synthesis of a variety of nitrogen-containing polymers and materials with interesting properties.

The pyrrolidine ring within this compound can be incorporated into polymer backbones or attached to solid supports to create novel catalytically active materials. The nitrogen atom of the pyrrolidine can act as a Lewis base or be quaternized to form an ionic liquid-like structure, both of which can exhibit catalytic activity in various organic transformations. Furthermore, the chiral nature of the pyrrolidine ring can be exploited for the development of asymmetric catalysts.

The nitrile group can also be transformed into other catalytically active functionalities. For example, reduction to an amine followed by complexation with a metal center can yield a supported metal catalyst. The resulting materials could find applications in areas such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions, offering the potential for recyclable and environmentally friendly catalytic systems.

The diphenylmethyl moiety of this compound is a chromophore that absorbs in the ultraviolet region of the electromagnetic spectrum. Incorporation of this unit into a polymer chain can lead to materials with interesting photonic properties. The rigid and bulky nature of the diphenylmethyl group can also influence the morphology and chain packing of the polymer, which in turn can affect its optical and electronic characteristics.

Research into polymers containing nitrile groups has shown that these materials can exhibit high refractive indices and good thermal stability. The nitrile group's strong dipole moment can also lead to materials with desirable dielectric properties. While specific research on polymers derived from this compound is still emerging, the combination of the diphenylmethyl chromophore and the polar nitrile group suggests potential for applications in areas such as organic light-emitting diodes (OLEDs), nonlinear optics, and high-performance dielectrics.

Strategic Application in Late-Stage Functionalization of Complex Architectures

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy for rapidly generating analogues of a lead compound. This compound and its derivatives can be employed in this context. For example, a complex molecule containing a pyrrolidine ring could potentially be modified at the 3-position with a diphenylacetonitrile group.

More commonly, the this compound unit itself can be pre-installed in a molecular scaffold and then subjected to late-stage modifications. The reactivity of the nitrile group allows for its conversion into a variety of other functionalities, providing a means to fine-tune the properties of a complex molecule without redesigning the entire synthetic route. This approach is particularly valuable in medicinal chemistry, where it can accelerate the optimization of drug candidates by allowing for the rapid exploration of the structure-activity relationship.

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Methodologies

The current synthesis of Diphenyl(pyrrolidin-3-yl)acetonitrile, as outlined in patent literature, often involves multi-step sequences with the use of protecting groups and stoichiometric reagents. google.com For instance, a known pathway involves the condensation of a tosyl-protected pyrrolidine (B122466) derivative with diphenylacetonitrile (B117805). google.com While effective, these methods can generate significant chemical waste and are not ideal from a green chemistry perspective. Future research should prioritize the development of more sustainable and atom-economical synthetic routes.

Key areas for investigation include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to construct the chiral pyrrolidine ring and introduce the diphenylacetonitrile moiety would be a significant advancement. This could involve transition-metal catalysis or organocatalysis, aiming to reduce the number of synthetic steps and improve enantioselectivity.

C-H Activation/Functionalization: Exploring the direct C-H functionalization of simpler pyrrolidine precursors with diphenylacetonitrile or its equivalents would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, enhance safety, and facilitate scalability of the synthesis. This technology is particularly amenable to optimizations that can lead to higher yields and reduced waste.

Bio-catalysis: Investigating the potential of enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods.

| Current Methodologies | Future Sustainable Approaches |

| Multi-step synthesis with protecting groups google.com | Catalytic asymmetric synthesis |

| Use of stoichiometric reagents google.com | Direct C-H functionalization |

| Batch processing | Continuous flow chemistry |

| Traditional chemical catalysts | Biocatalysis |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely centered around its function as a precursor. However, the unique combination of a pyrrolidine ring, a nitrile group, and two phenyl substituents suggests a rich and underexplored reactive landscape. Future research should aim to uncover novel reactivity patterns and develop unprecedented transformations.

Potential avenues for exploration include:

Nitrile Group Transformations: Beyond hydrolysis to the corresponding amide, the nitrile group could be a handle for a variety of transformations, such as reduction to amines, addition of organometallic reagents to form ketones, or participation in cycloaddition reactions.

Pyrrolidine Ring Functionalization: Investigating selective functionalization at other positions of the pyrrolidine ring could lead to a diverse range of new derivatives with potentially interesting biological activities. Copper-catalyzed intramolecular C-H amination has been shown to be effective for the synthesis of pyrrolidines and could be explored for further functionalization. nih.govresearchgate.net

Diphenylmethyl Moiety Reactivity: The protons on the diphenylmethyl group could be activated for further functionalization, and the phenyl rings themselves could be subject to electrophilic or nucleophilic aromatic substitution to introduce additional diversity.

Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways, such as radical-based transformations, that are not accessible through traditional thermal methods.

Deeper Insights into the Mechanistic Nuances of its Chemical Behavior

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new transformations. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and transition states. rsc.org

Future mechanistic studies should focus on:

Stereochemical Control: Elucidating the factors that control the stereochemistry during its synthesis is critical for producing enantiomerically pure material. This includes understanding the role of catalysts, solvents, and temperature.

Reaction Intermediates: The isolation and characterization of key reaction intermediates would provide direct evidence for proposed mechanistic pathways. Spectroscopic techniques, such as in-situ NMR, could be invaluable in this regard.

Conformational Analysis: The three-dimensional shape of the pyrrolidine ring can significantly influence its reactivity. researchgate.netnih.gov Detailed conformational analysis, both experimental and computational, will aid in understanding its chemical behavior and its interactions with other molecules.

Expansion of its Role in Modular Synthesis and Fragment-Based Approaches

The inherent three-dimensionality of the pyrrolidine scaffold makes this compound an attractive building block for modular synthesis and fragment-based drug discovery (FBDD). researchgate.netnih.govnih.gov Its rigid structure can effectively present substituents in well-defined vectors in three-dimensional space.

Future research in this area should aim to:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diphenyl(pyrrolidin-3-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, (R)-N-(pyrrolidin-3-yl)acetamide reacts with aryl halides in acetonitrile or ethanol at elevated temperatures (e.g., 85°C) using DIPEA as a base. Yields vary significantly with solvent choice: acetonitrile alone provides 51.8% yield, while acetonitrile-ethanol mixtures improve yields to 96% due to enhanced solubility and reactivity . Temperature optimization (e.g., 60–85°C) and inert atmospheres further minimize side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and purity. -NMR and -NMR data match literature values for analogous pyrrolidine derivatives, with peaks corresponding to aromatic protons (δ 7.1–7.5 ppm) and nitrile groups (δ ~120 ppm in -NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 420.0082 vs. calculated 420.0083 for a derivative) .

Q. What solvent systems are suitable for reactions involving this compound, and why?

- Methodological Answer : Polar aprotic solvents like acetonitrile are preferred due to their ability to stabilize transition states in nucleophilic substitutions. Acetonitrile’s low nucleophilicity minimizes side reactions, while ethanol-acetonitrile mixtures enhance solubility of hydrophobic intermediates . Solvent choice also impacts reaction kinetics, as shown in pyridinolysis studies where acetonitrile facilitates biphasic Hammett plots indicative of mechanistic shifts .

Advanced Research Questions

Q. How do substituent effects and nucleophile basicity influence the reaction mechanism of this compound derivatives?

- Methodological Answer : Mechanistic studies using Hammett and Brønsted plots reveal biphasic behavior. For less basic nucleophiles (e.g., 3-cyanopyridine), a concerted mechanism dominates, while more basic nucleophiles (e.g., 4-methoxypyridine) proceed via a stepwise pathway with a trigonal bipyramidal intermediate. Inverse kinetic isotope effects (KIE < 1) with deuterated pyridine confirm backside attack in the concerted pathway .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis, and how are impurities controlled?

- Methodological Answer : The compound is a key intermediate in Darifenacin hydrobromide synthesis. Impurities like 2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide tartrate (Imp-1) are monitored via Reverse-Phase HPLC using acetonitrile/ammonium acetate gradients (detection at 220 nm). Method validation includes specificity, linearity (R > 0.999), and precision (%RSD < 2%) to ensure compliance with ICH guidelines .

Q. How can kinetic and thermodynamic parameters be derived for reactions involving this compound?

- Methodological Answer : Arrhenius plots of rate constants at 35°C and 55°C provide activation energies () for pyridinolysis. For diphenylphosphinic chloride, values correlate with nucleophile basicity, while entropy changes () are calculated from Eyring equations. Secondary inverse KIEs (e.g., ) indicate early transition states with minimal bond cleavage .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : Lower yields (51.8%) in acetonitrile alone vs. higher yields (96%) in acetonitrile-ethanol mixtures highlight solvent polarity’s role in stabilizing intermediates. Ethanol’s protic nature may enhance proton transfer in rate-limiting steps .

- Mechanistic Shifts : Biphasic Brønsted plots suggest competing mechanisms. For less basic nucleophiles, steric hindrance at the pyrrolidine nitrogen favors concerted pathways, while increased basicity promotes frontside attack and intermediate stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.